molecular formula C13H24N2O3 B1395949 tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate CAS No. 1228948-05-7

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

Cat. No. B1395949
CAS RN: 1228948-05-7
M. Wt: 256.34 g/mol
InChI Key: RLKQLLBSIXYAQD-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate” is a chemical compound with the molecular formula C13H24N2O3 . It has a molecular weight of 256.34 . The IUPAC name for this compound is tert-butyl (3- (piperidin-4-yl)oxetan-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 364.5±37.0 °C . It has a predicted density of 1.10±0.1 g/cm3 . The pKa value is predicted to be 12.32±0.20 .

Scientific Research Applications

Synthesis and Intermediate Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in various biologically active compounds such as crizotinib, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. The compound was confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).
  • Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate leads to the assembly of 3-aminochromones under mild conditions, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).

Asymmetric Synthesis and Potential Medical Applications

  • An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, has been developed. This method is applicable for large-scale operation and yields enantiomerically pure compounds (Jona et al., 2009).

Chemical Properties and Crystal Structures

  • The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, and the plane of the pyrazole ring forms a specific dihedral angle with the piperidine ring (Richter et al., 2009).

Novel Syntheses and Applications

  • Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, new members of the isostructural family of compounds, demonstrate interesting hydrogen and halogen bond interactions involving the same carbonyl group (Baillargeon et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-4-6-15(7-5-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKQLLBSIXYAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of piperidin-4-yl-carbamic acid tert-butyl ester (200 mg, 1.0 mmol) in DCE (6 mL) was added oxetanone (60 mg, 0.83 mmol) in DCE (2 mL). After 75 min, sodium triacetoxyborohydride (282 mg, 1.33 mmol) was added in one portion. After 20 hours at ambient temperature, the reaction mixture was loaded directly onto a 5 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Concentration of the combined basic fractions in-vacuo followed by flash chromatography of the resultant residue (silica, 5 g column, Si-SPE, 0-10% methanol in dichloromethane) afforded the title compound as a white solid (141 mg, 67%). 1H NMR (300 MHz, CDCl3): 4.62-4.61 (m, 4H), 4.44 (s, 1H), 3.46-3.45 (m, 2H), 2.67 (d, J=10.9 Hz, 2H), 2.02-1.88 (m, 4H), 1.44 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
282 mg
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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